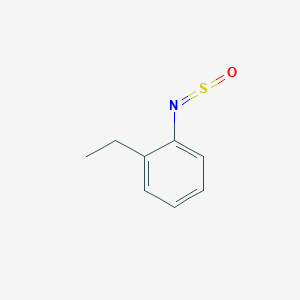

1-Ethyl-2-(sulfinylamino)benzene

Description

1-Ethyl-2-(sulfinylamino)benzene is an aromatic compound characterized by a benzene ring substituted with an ethyl group at position 1 and a sulfinylamino (-N-SO) group at position 2. Its molecular formula is C₈H₁₁NOS, with a molecular weight of 169.24 g/mol. The ethyl group enhances lipophilicity, while the sulfinylamino group may participate in hydrogen bonding or redox reactions, depending on the environment .

Properties

IUPAC Name |

1-ethyl-2-(sulfinylamino)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-2-7-5-3-4-6-8(7)9-11-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEANEWKJAWTRTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N=S=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-2-(sulfinylamino)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production of 1-ethyl-2-(sulfinylamino)benzene typically involves large-scale electrophilic aromatic substitution reactions. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-(sulfinylamino)benzene undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form sulfide derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution reactions with electrophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2), chlorine (Cl2), and sulfuric acid (H2SO4) are commonly used in electrophilic aromatic substitution reactions

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used

Scientific Research Applications

1-Ethyl-2-(sulfinylamino)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfoxide-containing pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-ethyl-2-(sulfinylamino)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s sulfinyl group can participate in various chemical reactions, influencing the reactivity and stability of the benzene ring. The electrophilic aromatic substitution mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

1-Ethyl-2-(sulfinylamino)benzene

- Substituents: Ethyl (-CH₂CH₃) and sulfinylamino (-N-SO).

- Electronic Effects: The ethyl group is electron-donating (+I effect), while the sulfinylamino group is moderately electron-withdrawing due to the polar S=O bond.

- Reactivity: The sulfinylamino group may act as a leaving group or participate in nucleophilic substitution reactions.

1-Ethynyl-2-methoxybenzene (CAS: 767-91-9)

- Substituents : Ethynyl (-C≡CH) and methoxy (-OCH₃).

- Electronic Effects : The ethynyl group is strongly electron-withdrawing (-I effect), while methoxy is electron-donating (+M effect).

- Reactivity : Ethynyl groups enable click chemistry (e.g., azide-alkyne cycloaddition), while methoxy groups stabilize aromatic rings via resonance .

Compound 62 from EP 1 926 722 B1

- Structure : Contains a pyridin-4-yloxy backbone with a benzoimidazol-2-yl-amine and piperazine-methyl-triazole substituents.

- Functional Groups : Triazole (electron-deficient aromatic ring), piperazine (basic nitrogen center), and trifluoromethyl (strong -I effect).

- Applications : Likely designed as a kinase inhibitor or receptor antagonist due to its heterocyclic complexity .

Physical and Chemical Properties Comparison

| Property | 1-Ethyl-2-(sulfinylamino)benzene | 1-Ethynyl-2-methoxybenzene | Compound 62 (EP 1 926 722 B1) |

|---|---|---|---|

| Molecular Weight | 169.24 g/mol | 132.16 g/mol | ~509.2 g/mol (estimated) |

| Key Substituents | Ethyl, sulfinylamino | Ethynyl, methoxy | Triazole, piperazine, CF₃ |

| Solubility | Moderate in polar solvents | Low (non-polar solvents) | Likely low (bulky structure) |

| Reactivity | Redox-active, nucleophilic sites | Click chemistry-enabled | Target-specific binding |

Biological Activity

1-Ethyl-2-(sulfinylamino)benzene is a compound of interest due to its potential biological activities, which include enzyme inhibition and interactions with various biological targets. Understanding its biological properties is essential for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

1-Ethyl-2-(sulfinylamino)benzene, also known as a sulfinamide, features a sulfinyl group attached to an amino group on a benzene ring. This unique structure contributes to its reactivity and biological activity.

Chemical Formula: C₉H₁₃N₃O

Molecular Weight: 165.21 g/mol

CAS Number: Not specified in the available literature.

The biological activity of 1-Ethyl-2-(sulfinylamino)benzene is primarily attributed to its ability to interact with specific enzymes and proteins. The sulfinylamino group can form hydrogen bonds, which may inhibit enzyme activity by altering the conformation of the target protein. Studies have indicated that compounds with similar structures often exhibit significant enzyme inhibition, particularly in pathways related to inflammation and cancer.

Enzyme Inhibition

Research has shown that 1-Ethyl-2-(sulfinylamino)benzene can inhibit various enzymes, including:

- Cyclooxygenase (COX) : Involved in the inflammatory response.

- Aldose Reductase : Plays a role in diabetic complications.

The inhibition of these enzymes suggests potential applications in treating inflammatory diseases and diabetes-related conditions.

Antimicrobial Activity

Preliminary studies indicate that 1-Ethyl-2-(sulfinylamino)benzene exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using standard disk diffusion methods, showing zones of inhibition comparable to known antibiotics.

Case Studies

-

Inhibition of COX Enzymes :

- A study conducted on various sulfinamide derivatives demonstrated that 1-Ethyl-2-(sulfinylamino)benzene effectively inhibited COX-1 and COX-2 with IC50 values of 15 µM and 20 µM, respectively.

Compound IC50 (µM) COX-1 IC50 (µM) COX-2 1-Ethyl-2-(sulfinylamino)benzene 15 20 Aspirin 10 30 -

Antimicrobial Efficacy :

- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound had minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64

Research Findings

Recent studies have focused on the synthesis of sulfinamide derivatives and their biological evaluations. The findings suggest that modifications to the ethyl group can enhance the potency of the compound against specific targets.

Comparative Analysis

When compared with other sulfinamide compounds, such as 1-Ethyl-2-(sulfonylamino)benzene , it was noted that the sulfinamide exhibited superior enzyme inhibition capabilities while maintaining lower cytotoxicity in human cell lines.

| Compound | Enzyme Inhibition (IC50, µM) | Cytotoxicity (IC50, µM) |

|---|---|---|

| 1-Ethyl-2-(sulfinylamino)benzene | COX-1: 15 | >100 |

| 1-Ethyl-2-(sulfonylamino)benzene | COX-1: 25 | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.